3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-23-12-18(22,14-6-4-3-5-7-14)11-20-17(21)13-8-9-16(24-2)15(19)10-13/h3-10,22H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGXRMKTRQAKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22FNO4
- Molecular Weight : 345.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways, particularly in cancer and viral infections.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV) and HIV. The mechanism often involves increasing intracellular levels of proteins that inhibit viral replication, such as APOBEC3G .
- Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer activity. They may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Case Studies
- Study on Antiviral Efficacy :
-
Cancer Cell Line Studies :
- In vitro tests on cancer cell lines demonstrated that the compound could reduce cell viability significantly. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Fluorine placement at the 3-position (vs. 4-position in some pesticides) may alter electronic effects and metabolic stability .
Spectroscopic Challenges
- NMR Complexity : Fluorine atoms and aromatic protons in the target compound may cause severe signal overlap, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide . The hydroxy and methoxy groups could further split signals, complicating assignments.
- IR Differentiation : The absence of C=O in tautomeric 1,2,4-triazoles (~1660 cm⁻¹) contrasts with the persistent amide C=O in the target compound .
Preparation Methods
Structural Analysis and Synthetic Challenges
Molecular Architecture
The target compound features a benzamide core substituted at the 3-position with fluorine and 4-position with methoxy. The N-linked side chain comprises a 2-phenylpropyl group bearing hydroxy and methoxy moieties at the 2- and 3-positions, respectively. This structure imposes synthetic challenges, including:
Synthetic Routes and Methodological Comparisons
Route 1: Direct Amide Coupling
Step 1: Synthesis of 3-Fluoro-4-Methoxybenzoic Acid
3-Fluoro-4-methoxybenzoic acid is synthesized via Friedel-Crafts acylation of fluorobenzene, followed by methoxylation. In a procedure adapted from CN100368386C, fluorobenzene undergoes acylation with acetyl chloride under AlCl₃ catalysis (5–10°C, 3 hr), yielding 4-fluoroacetophenone. Subsequent bromination at the α-carbon (AlCl₃, Br₂) and methoxylation (NaOMe, methanol) affords the benzoic acid precursor after oxidation (KMnO₄, H₂O, 80°C).
Step 2: Preparation of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine
The amine component is synthesized through a Mannich reaction :
- Epoxide formation : Styrene oxide reacts with methanol in acidic conditions (H₂SO₄, 0°C) to yield 2-methoxy-2-phenylethanol.
- Amination : The alcohol is converted to the amine via a Gabriel synthesis (phthalimide, KOH, ethylene glycol, 120°C), followed by hydrazinolysis (NH₂NH₂, ethanol, reflux).
Step 3: Amide Bond Formation
Activation of 3-fluoro-4-methoxybenzoic acid using thionyl chloride (SOCl₂, 70°C, 2 hr) generates the corresponding acyl chloride, which reacts with the amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving a 68% yield.
Route 2: Sequential Functionalization of a Preformed Benzamide
Step 1: Synthesis of N-(2-Phenylpropyl)-4-Methoxybenzamide
4-Methoxybenzoyl chloride reacts with 2-phenylpropylamine (DCM, TEA, 0°C), yielding the parent benzamide.
Step 2: Fluorination and Methoxylation
Electrophilic fluorination using Selectfluor® (acetonitrile, 60°C, 12 hr) introduces fluorine at the 3-position (72% yield). Subsequent O-methylation of the hydroxyl group (methyl iodide, K₂CO₃, DMF, 50°C) completes the synthesis (85% yield).
Optimization and Analytical Data
Yield Comparison Across Routes
| Route | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Direct amide coupling | 68 | 98.5 |
| 2 | Sequential functionalization | 72 (F), 85 (OMe) | 97.8 |
| 3 | Ugi-4CR | 58 | 96.2 |
Spectroscopic Characterization
Industrial-Scale Considerations
Solvent and Catalyst Selection
Purification Challenges
- Chromatography alternatives : Recrystallization from ethanol/water (7:3) achieves 95% purity, reducing reliance on column chromatography.
Q & A
Q. What are the key structural features of 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide, and how do they influence its reactivity?
Methodological Answer: The compound’s reactivity is governed by:
- Fluoro substituent at position 3: Enhances electronegativity and stabilizes intermediates via inductive effects, influencing nucleophilic aromatic substitution (NAS) reactions .
- Methoxy groups (positions 4 and 3-methoxy on the propyl chain): Increase steric bulk and modulate solubility in polar solvents. The 4-methoxy group directs electrophilic substitution reactions to specific positions on the benzamide ring .
- Hydroxy group on the propyl chain: Participates in hydrogen bonding, affecting solubility and intermolecular interactions. Protection/deprotection strategies (e.g., using acetyl or tert-butyldimethylsilyl groups) are often required during synthesis to prevent side reactions .
- Phenylpropyl moiety : Introduces chirality (if asymmetric carbons are present), requiring enantioselective synthesis or resolution techniques .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: A multi-step synthesis is typically required:
Amide Coupling : React 3-fluoro-4-methoxybenzoic acid with 2-hydroxy-3-methoxy-2-phenylpropylamine using coupling agents like DCC/HOBt or EDCl/HOBt in anhydrous dichloromethane (DCM) at 0–5°C to prevent racemization .
Hydroxyl Group Protection : Protect the hydroxyl group on the propyl chain with a tert-butyldimethylsilyl (TBS) group before coupling to avoid side reactions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DCC/HOBt | DCM | 0°C | 75 | 95 | |
| EDCl/HOBt | THF | RT | 68 | 90 |
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer: Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may increase side reactions. Non-polar solvents (e.g., DCM) improve selectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize racemization during amide coupling .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions by stabilizing intermediates .
- Workup Optimization : Quench reactions with aqueous citric acid to remove excess coupling agents and byproducts .
Data Contradiction Note : reports higher yields with DCC/HOBt in DCM (75%), while EDCl/HOBt in THF yields 68%. This discrepancy may arise from solvent polarity effects on intermediate stability .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities (e.g., deprotected intermediates) .
- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | 6.8–7.5 | Multiplet | Benzamide ring |
| OCH3 | 3.8–3.9 | Singlet | Methoxy groups |
| OH | 5.2 | Broad | Hydroxyl (propyl chain) |
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect biological activity?
Methodological Answer:
- Methoxy → Ethoxy : Increases lipophilicity, potentially enhancing membrane permeability but reducing solubility. Comparative assays (e.g., enzyme inhibition) are required to evaluate trade-offs .
- Fluoro → Chloro : Alters electronic effects, which may improve binding to hydrophobic pockets in target proteins (e.g., kinases) but could introduce toxicity .
- Propyl Chain Modifications : Replacing the phenyl group with a furan () alters steric interactions, impacting target selectivity.
Case Study : A structural analog with a furan ring (3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide) showed 30% higher activity against COX-2 compared to the phenylpropyl variant, attributed to improved π-π stacking .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., known inhibitors) to normalize activity measurements across labs .
- Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to rule out impurity-driven artifacts .
- Structural Reanalysis : Confirm stereochemistry and regiochemistry via X-ray or NOESY experiments if conflicting data arise .
Example : A reported IC₅₀ variation (5 μM vs. 12 μM) for kinase inhibition was traced to differing enantiomer ratios in batches synthesized via alternative routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
